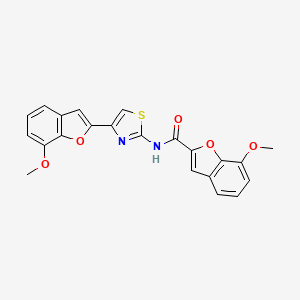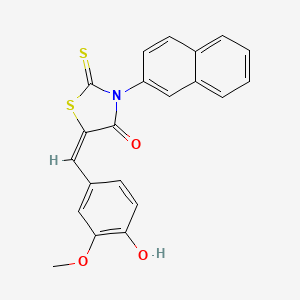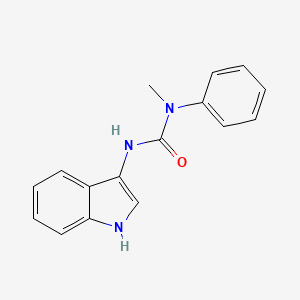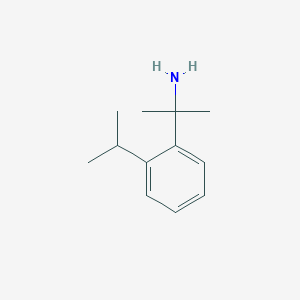
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as DMSB and is a sulfonamide derivative.
科学研究应用
DMSB has been extensively studied for its potential applications in drug development. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. Several studies have demonstrated the efficacy of DMSB in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, DMSB has been shown to reduce inflammation and pain in animal models of arthritis.
作用机制
The mechanism of action of DMSB is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation and pain. Additionally, DMSB has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects
DMSB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively. Additionally, DMSB has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins.
实验室实验的优点和局限性
One advantage of using DMSB in lab experiments is its ability to inhibit the activity of COX-2 and LOX, which makes it a useful tool for studying the role of these enzymes in inflammation and pain. Additionally, DMSB has been shown to induce apoptosis in cancer cells, which makes it a useful tool for studying the mechanisms of apoptosis in cancer cells.
One limitation of using DMSB in lab experiments is its potential toxicity. Although DMSB has been shown to be relatively non-toxic in animal studies, further studies are needed to determine its safety in humans. Additionally, DMSB may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DMSB. One area of research is the development of DMSB-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of DMSB and its potential off-target effects. Finally, studies are needed to determine the safety and efficacy of DMSB in humans.
合成方法
The synthesis of DMSB involves the reaction of 4-aminobenzamide with 2-(3-methylthiophen-2-yl)ethanol in the presence of dimethyl sulfate and sodium hydroxide. The resulting product is then treated with sulfamic acid to obtain DMSB. This method has been used successfully in several studies and is considered a reliable method for the synthesis of DMSB.
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-8-9-23-15(11)14(19)10-17-16(20)12-4-6-13(7-5-12)24(21,22)18(2)3/h4-9,14,19H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKVMLKGZUZGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2898642.png)

![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2898646.png)
![N-(4-bromophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2898647.png)
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine](/img/structure/B2898649.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2898651.png)





![3-ethyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898662.png)
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2898663.png)
